N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE
Brand Name: Vulcanchem
CAS No.: 1797159-50-2
VCID: VC6542129
InChI: InChI=1S/C13H21NO2S/c1-9-6-7-11(17-9)10(16-5)8-14-12(15)13(2,3)4/h6-7,10H,8H2,1-5H3,(H,14,15)
SMILES: CC1=CC=C(S1)C(CNC(=O)C(C)(C)C)OC
Molecular Formula: C13H21NO2S
Molecular Weight: 255.38

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE

CAS No.: 1797159-50-2

Cat. No.: VC6542129

Molecular Formula: C13H21NO2S

Molecular Weight: 255.38

* For research use only. Not for human or veterinary use.

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE - 1797159-50-2

Specification

CAS No. 1797159-50-2
Molecular Formula C13H21NO2S
Molecular Weight 255.38
IUPAC Name N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C13H21NO2S/c1-9-6-7-11(17-9)10(16-5)8-14-12(15)13(2,3)4/h6-7,10H,8H2,1-5H3,(H,14,15)
Standard InChI Key LKKGQYULKKRMSO-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(CNC(=O)C(C)(C)C)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 5-methylthiophene ring linked to a methoxyethyl-pivalamide moiety. The thiophene ring’s aromaticity and sulfur atom contribute to its electronic properties, while the pivalamide group (C(CH3)3\text{C}(\text{CH}_3)_3) introduces steric bulk, affecting solubility and reactivity . Key structural descriptors include:

PropertyValueSource
IUPAC NameN-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamidePubChem
Molecular FormulaC13H21NO2S\text{C}_{13}\text{H}_{21}\text{NO}_2\text{S}PubChem
Molecular Weight255.38 g/molPubChem
SMILESCCOC(C1=CC=C(S1)C)NC(=O)C(C)(C)CPubChem

Synthesis and Industrial Production

The synthesis typically involves reacting 2-methoxy-5-methylthiophene with pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds under inert conditions to prevent oxidation of the thiophene ring. Industrial-scale production employs continuous flow reactors to enhance yield and purity, followed by purification via recrystallization or chromatography.

Key Reaction Conditions:

  • Reagents: Pivaloyl chloride, triethylamine

  • Temperature: 0–25°C (exothermic reaction controlled via cooling)

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: ~70–85% after purification

Applications in Organic Electronics

Charge Transport in Thin-Film Transistors

The compound’s planar thiophene core and conjugated π-system enable efficient charge carrier mobility. Thin films fabricated via spin-coating exhibit field-effect transistor (FET) characteristics with hole mobilities of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}. These properties position it as a candidate for flexible electronics and OLEDs.

Stability and Film Formation

The pivalamide group enhances thermal stability, with decomposition temperatures exceeding 200°C. This stability is critical for device longevity in high-temperature environments.

Comparative Analysis with Structural Analogs

N-Ethyl-2,2-dimethylpropanamide

A simpler analog (CAS 14278-29-6) lacks the thiophene moiety, resulting in reduced electronic activity. Its primary use is as a solvent or intermediate in organic synthesis .

2-Methoxy-5-methylthiophene

The precursor to the target compound, this molecule serves as a building block in heterocyclic chemistry. Its reactivity in electrophilic substitution reactions is well-documented.

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